2-Phenyl Indole Core: Molecular Descriptors
The presence of the 2‑phenyl substituent increases the molecular weight of N-(1-methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide to 362.44 g/mol, compared to 286.35 g/mol for the des‑phenyl analog N-(1-methyl-1H-indol-5-yl)benzenesulfonamide (CAS 741708-82-7) . This structural extension adds 76.09 g/mol of mass and creates an extended aromatic surface that directly influences predicted lipophilicity (clogP) and polar surface area, parameters used to optimize membrane permeability and target binding in silico modeling .
| Evidence Dimension | Molecular weight and aromatic surface area |
|---|---|
| Target Compound Data | MW = 362.44 g/mol; 2‑phenylindole core |
| Comparator Or Baseline | N-(1-methyl‑1H‑indol‑5‑yl)benzenesulfonamide (CAS 741708-82-7): MW = 286.35 g/mol; indole core without 2‑phenyl group |
| Quantified Difference | +76.09 g/mol (26.6% increase in mass) |
| Conditions | Calculated molecular properties (predicted from structural formula) |
Why This Matters
A 26.6% mass increase and added aromatic bulk can profoundly alter pharmacokinetic and pharmacodynamic profiles; procurement of the exact mass-matched compound is essential for integrity in structure-based drug design.
